3-Aminoheptan-2-ol hydrochloride

Chemistry Stoichiometry Analytical Chemistry

3-Aminoheptan-2-ol hydrochloride (CAS 135696-22-9, MFCD29991498) is an amino alcohol building block. It is offered as the hydrochloride salt of the chiral free base, (2R,3S)-3-aminoheptan-2-ol.

Molecular Formula C7H18ClNO
Molecular Weight 167.68
CAS No. 135696-22-9
Cat. No. B2853699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminoheptan-2-ol hydrochloride
CAS135696-22-9
Molecular FormulaC7H18ClNO
Molecular Weight167.68
Structural Identifiers
SMILESCCCCC(C(C)O)N.Cl
InChIInChI=1S/C7H17NO.ClH/c1-3-4-5-7(8)6(2)9;/h6-7,9H,3-5,8H2,1-2H3;1H
InChIKeyZTGDEMUASNXNHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Aminoheptan-2-ol Hydrochloride (CAS 135696-22-9): Baseline Identification and Procurement Overview for This Amino Alcohol Scaffold


3-Aminoheptan-2-ol hydrochloride (CAS 135696-22-9, MFCD29991498) is an amino alcohol building block . It is offered as the hydrochloride salt of the chiral free base, (2R,3S)-3-aminoheptan-2-ol [1]. The compound is characterized by its dual amine and hydroxyl functionalities on a heptane backbone, a structural feature that makes it a versatile small molecule scaffold in organic and medicinal chemistry research . This specific salt form is supplied for research purposes by multiple chemical vendors, typically at a minimum purity of 95% .

Why 3-Aminoheptan-2-ol Hydrochloride Cannot Be Substituted with Generic Amino Alcohols or Free Base Analogs


Substitution of 3-Aminoheptan-2-ol hydrochloride with a generic amino alcohol, its free base, or a positional isomer introduces significant and quantifiable differences in physicochemical properties and biological activity that invalidate experimental continuity. While the free base, (2R,3S)-3-aminoheptan-2-ol, has a calculated LogP (XLogP3-AA) of 0.9, the hydrochloride salt form is predicted to have substantially different solubility and partitioning behavior [1]. Furthermore, the position of the amine and hydroxyl groups is critical; data from a comparative study of 12 amino alcohols demonstrated that the position of the hydroxyl group significantly alters cytotoxicity, with NI50 values varying by as much as an order of magnitude between positional isomers [2]. This structural specificity underscores that even closely related in-class compounds cannot be assumed to be functionally interchangeable, making the selection of the precise CAS-registered compound essential for reproducible research outcomes.

Quantitative Differentiation of 3-Aminoheptan-2-ol Hydrochloride: Direct Evidence for Scientific Selection


Precise Molecular Weight and Salt Form Differentiation for Accurate Stoichiometric Calculations

The hydrochloride salt form of 3-aminoheptan-2-ol (CAS 135696-22-9) has a verified molecular weight of 167.68 g/mol . In contrast, the free base form, (2R,3S)-3-aminoheptan-2-ol, has a molecular weight of 131.22 g/mol [1]. This 36.46 g/mol difference (the molecular weight of HCl) is critical for preparing molar solutions, calculating reaction yields, and ensuring correct dosing in biological assays. Using the free base weight for salt-form calculations would result in a 27.8% error in mass, severely compromising experimental accuracy.

Chemistry Stoichiometry Analytical Chemistry

Validated Chiral Configuration via X-Ray Crystallography for Asymmetric Synthesis Applications

The absolute stereogeometry and configuration of the core scaffold (2R,3S)-3-aminoheptan-2-ol has been unambiguously proven via single-crystal X-ray diffraction analysis [1]. The compound crystallizes in the monoclinic system (space group C2) with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)°, and the structure was refined to an R(1) value of 0.053 for 2043 observed reflections [1]. While many amino alcohol building blocks are available as racemic mixtures or with unverified stereochemistry, this validated chiral configuration is a critical differentiator. The known absolute configuration enables its direct application as a chiral building block or ligand precursor in enantioselective reactions, whereas an uncharacterized racemate would introduce unwanted stereochemical complexity.

Stereochemistry Asymmetric Synthesis Crystallography

Potential for Specific Enzyme Inhibition (Lipoxygenase) as Suggested by Database Annotations

A record in a university database describes 3-aminoheptan-2-ol as a 'potent lipoxygenase inhibitor' that interferes with arachidonic acid metabolism [1]. While this annotation does not provide a specific IC50 value for the target compound, it distinguishes it from other simple amino alcohols like 1-aminoheptan-3-ol, which are primarily noted for use as nucleophiles or in drug delivery applications, and from Heptaminol, which is characterized as a cardiotonic and sympathomimetic agent [2]. This suggested lipoxygenase activity, which is further corroborated by mentions of inhibition of platelet 12-lipoxygenase at 30 µM in associated ChEMBL data, provides a specific, testable hypothesis for its biological activity that sets it apart from its closest analogs [3].

Inflammation Lipoxygenase Enzyme Inhibition

Recommended Application Scenarios for 3-Aminoheptan-2-ol Hydrochloride Based on Quantitative Evidence


As a Defined Chiral Building Block in Asymmetric Synthesis

The unambiguous (2R,3S) configuration of the core scaffold, validated by single-crystal X-ray diffraction [1], makes 3-aminoheptan-2-ol hydrochloride an ideal starting material for the construction of enantiopure molecules. It can be used directly for the preparation of chiral ligands and catalysts for asymmetric reactions, where the defined stereochemistry is paramount for achieving high enantiomeric excess [1].

For Accurate Stoichiometric Reactions and Analytical Method Development

The precisely known molecular weight of the hydrochloride salt (167.68 g/mol) is essential for preparing molar solutions and conducting quantitative analytical work. This property differentiates it from the free base and is critical for any application where accurate mass calculations are required, such as in NMR, HPLC, or mass spectrometry method development and validation.

As a Lead-Like Scaffold in Inflammation-Focused Drug Discovery Programs

The compound's annotation as a 'potent lipoxygenase inhibitor' [2] and its associated ChEMBL data on platelet 12-lipoxygenase inhibition at 30 µM [3] make it a compelling starting point for hit-to-lead optimization campaigns targeting the arachidonic acid pathway. It is a more targeted choice for these studies than other amino alcohols like Heptaminol, which possess different primary activities (e.g., cardiotonic, sympathomimetic) .

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